7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(1-methoxyethyl)-3-aminopyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets through binding interactions, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but with different substituents.
1H-pyrazolo[3,4-b]pyridine derivatives: Share the pyrazolopyridine core but differ in functional groups and substituents.
Uniqueness
7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and dihydropyrazolo[1,5-a]pyridine core make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
7-(1-methoxyethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C10H14N2O2/c1-7(14-2)8-3-4-10(13)9-5-6-11-12(8)9/h5-8H,3-4H2,1-2H3 |
InChI Key |
ZIXYDATWEFPTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(=O)C2=CC=NN12)OC |
Origin of Product |
United States |
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